molecular formula C21H23NO2 B12412328 Gpbar1-IN-3

Gpbar1-IN-3

Cat. No.: B12412328
M. Wt: 321.4 g/mol
InChI Key: LBVBVGWILMIBBX-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gpbar1-IN-3 is a selective agonist for the G-protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. This compound has shown significant potential in regulating bile acid synthesis, lipid metabolism, and energy homeostasis. It is also known for its anti-inflammatory properties, making it a promising candidate for treating various inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gpbar1-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route typically involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. Key steps include:

Chemical Reactions Analysis

Types of Reactions

Gpbar1-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .

Scientific Research Applications

Gpbar1-IN-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the GPBAR1 receptor and its role in bile acid metabolism.

    Biology: Investigated for its effects on cellular signaling pathways and gene expression.

    Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, metabolic disorders, and liver diseases.

    Industry: Utilized in the development of new drugs targeting GPBAR1 and related pathways.

Mechanism of Action

Gpbar1-IN-3 exerts its effects by binding to the GPBAR1 receptor, a G-protein-coupled receptor activated by bile acids. Upon binding, this compound triggers intracellular signaling pathways, including the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels. This leads to the regulation of various downstream targets involved in inflammation, metabolism, and bile acid homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gpbar1-IN-3 is unique due to its high selectivity and potency as a GPBAR1 agonist. Unlike some natural agonists, this compound has been optimized for enhanced activity and reduced off-target effects, making it a valuable tool for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

2-[[3-[(2S)-2-methylbutoxy]phenoxy]methyl]quinoline

InChI

InChI=1S/C21H23NO2/c1-3-16(2)14-23-19-8-6-9-20(13-19)24-15-18-12-11-17-7-4-5-10-21(17)22-18/h4-13,16H,3,14-15H2,1-2H3/t16-/m0/s1

InChI Key

LBVBVGWILMIBBX-INIZCTEOSA-N

Isomeric SMILES

CC[C@H](C)COC1=CC=CC(=C1)OCC2=NC3=CC=CC=C3C=C2

Canonical SMILES

CCC(C)COC1=CC=CC(=C1)OCC2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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